molecular formula C21H32O2 B130299 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one CAS No. 28626-76-8

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one

Cat. No. B130299
CAS RN: 28626-76-8
M. Wt: 316.5 g/mol
InChI Key: QVYNWPHQQYUBFK-FNEKEKTMSA-N
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Description

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one is a chemical compound with the molecular formula C22H34O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one is characterized by a steroid backbone, which is a common structure in many biologically active molecules . The molecule contains a total of 56 bonds, including 26 non-H bonds, 2 multiple bonds, 2 double bonds, and various ring structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one include a molecular weight of 330.515 . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 434.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .

Safety And Hazards

The safety and hazards associated with 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one are not well-documented. Sigma-Aldrich, a supplier of the compound, states that the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-4,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13-15-6-5-14-16(19(15,2)10-9-18(13)22)7-11-20(3)17(14)8-12-21(20,4)23/h14,16-17,23H,5-12H2,1-4H3/t14-,16+,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYNWPHQQYUBFK-FNEKEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3C(C2(CCC1=O)C)CCC4(C3CCC4(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@H]3[C@@H]([C@]2(CCC1=O)C)CC[C@]4([C@H]3CC[C@]4(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one

CAS RN

28626-76-8
Record name Androst-4-en-3-one, 17-hydroxy-4,17-dimethyl-, (17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28626-76-8
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Record name 4,17alpha-Dimethyltestosterone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17β-hydroxy-4,17-dimethylandrost-4-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,17.ALPHA.-DIMETHYLTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P9Y928AZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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